molecular formula C20H19N3O2S2 B2365851 (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide CAS No. 380595-33-5

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide

Cat. No. B2365851
CAS RN: 380595-33-5
M. Wt: 397.51
InChI Key: VLEVQHHRRNMFAB-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(4-Dimethylaminobenzylidene)-rhodanine” is a chemical compound with the molecular formula C₁₂H₁₂N₂OS₂ and a molar mass of 264.37 g/mol . It is used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “5-(4-Dimethylaminobenzylidene)-rhodanine” consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms .


Physical And Chemical Properties Analysis

This compound has a melting point of 275 - 280 °C and decomposes at these temperatures . It has a bulk density of 225 kg/m3 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylbenzamide, also known as N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide.

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Properties

Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis (programmed cell death) in cancer cells by activating specific cellular pathways . This property is particularly valuable for developing targeted cancer therapies that minimize damage to healthy cells while effectively eliminating cancerous ones.

Antioxidant Activity

The compound has been found to possess strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells . This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in aging and various diseases, including cancer and neurodegenerative disorders.

Material Science Applications

Beyond its biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties. For example, it can be used to improve the thermal stability and mechanical strength of certain materials, making them more suitable for industrial applications.

VWR Chemistry Europe VWR

Safety and Hazards

This compound is classified as highly hazardous to water (WGK 3) . It should be stored below +30°C . For disposal, relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B. For solid residues use container C .

properties

IUPAC Name

N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-13-4-8-15(9-5-13)18(24)21-23-19(25)17(27-20(23)26)12-14-6-10-16(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEVQHHRRNMFAB-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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